molecular formula C16H11ClN4O4S B2470556 5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391862-48-9

5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2470556
CAS No.: 391862-48-9
M. Wt: 390.8
InChI Key: SWMYYTXEZBXWTR-UHFFFAOYSA-N
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Description

The compound 5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic 1,3,4-thiadiazole derivative of significant interest in medicinal chemistry and oncology research. This class of compounds has demonstrated considerable potential as anticancer agents, with studies indicating their ability to inhibit key enzymatic pathways involved in tumor development . Specifically, 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1), a novel target for anticancer drug discovery due to its role in the metabolism of arachidonic acid and its implication in the pathogenesis of cancers such as colorectal, skin, pancreatic, and renal malignancies . The molecular architecture of this compound incorporates a 1,3,4-thiadiazole ring, a bioisostere of nucleic acid bases, which facilitates strong interactions with biological targets and can disrupt critical cellular processes like DNA replication . The strategic substitution with chloro and methoxy groups on one benzamide ring, coupled with a nitrophenyl moiety on the thiadiazole core, is a common pharmacophoric design. Research on analogous structures shows that such substituents can enhance cytotoxic activity and are often investigated for their ability to induce apoptosis (programmed cell death) and inhibit tubulin polymerization, thereby arresting the cell cycle at the G2/M phase . Furthermore, derivatives with similar substitution patterns have exhibited promising cytotoxicity against a panel of human cancer cell lines, including prostate (PC3), colon (HT-29), and breast (MCF-7) cancers, in some cases demonstrating activity comparable to or greater than reference drugs like doxorubicin . This compound is intended for research purposes to further elucidate the structure-activity relationships and mechanisms of action of novel antitumor agents.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O4S/c1-25-13-6-5-10(17)8-12(13)14(22)18-16-20-19-15(26-16)9-3-2-4-11(7-9)21(23)24/h2-8H,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMYYTXEZBXWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Nitration: The thiadiazole ring is then nitrated using a nitrating agent such as nitric acid.

    Coupling Reaction: The nitrated thiadiazole is coupled with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitrophenyl-thiadiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-methylphenyl)benzamide
  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide

Uniqueness

5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C12H10ClN3O3SC_{12}H_{10}ClN_3O_3S. Its structure features a benzamide core substituted with a thiadiazole ring and a nitrophenyl group, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer properties. In particular, it has shown promising results against various cancer cell lines.

  • Cell Viability Assays : The compound was evaluated using CCK-8 assays on breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cell lines (A549 and H1975). Results indicated significant anti-proliferation effects, particularly against SK-BR-3 cells, with IC50 values suggesting high potency .
  • Mechanism of Action : The compound appears to act by inhibiting key signaling pathways associated with cancer proliferation. It has been shown to selectively inhibit the kinase activities of EGFR and HER-2, which are critical targets in breast cancer therapy .

Structure-Activity Relationship (SAR)

The structural modifications in the compound play a crucial role in its biological activity. The presence of the thiadiazole moiety and the nitrophenyl group enhances its interaction with biological targets, leading to improved efficacy compared to related compounds .

Study 1: In Vitro Evaluation

In a study assessing various N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, the target compound exhibited superior cytotoxicity against MCF-7 cells compared to other derivatives. The study utilized flow cytometry to confirm that the compound induces apoptosis in a dose-dependent manner .

Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations revealed that the compound binds stably to EGFR and HER-2, indicating that these interactions may be responsible for its anticancer effects. This stability suggests potential for further development as a targeted therapy .

Data Tables

Compound Cell Line IC50 (µM) Mechanism
This compoundMCF-70.65EGFR/HER-2 inhibition
This compoundSK-BR-30.45EGFR/HER-2 inhibition
Control CompoundMCF-71.20Non-specific

Q & A

Q. What synthetic routes are commonly employed to prepare 5-chloro-2-methoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis involves two primary steps:
  • Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or acyl chlorides under acidic conditions. For example, POCl₃ at 90°C facilitates cyclization (yields ~70-80%) .
  • Benzamide Coupling : Reacting the thiadiazole-2-amine intermediate with 5-chloro-2-methoxybenzoyl chloride in pyridine or dichloromethane with a base (e.g., triethylamine) at room temperature for 12–24 hours .
  • Key Parameters : Solvent polarity (pyridine improves nucleophilicity), stoichiometric ratios (1:1.2 amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) identifies proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons at δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ ~165 ppm) and thiadiazole carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₁₇H₁₂ClN₃O₄S: 397.02 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
  • Purity Assessment : TLC (Rf = 0.5 in ethyl acetate/hexane) and HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the thiadiazole intermediate?

  • Methodological Answer :
  • Temperature : Refluxing in POCl₃ at 90°C (82% yield) outperforms room-temperature reactions (50–60%) .
  • Catalysts : Lewis acids (AlCl₃) or iodine improve cyclization efficiency by 15–20% .
  • Solvent Screening : Anhydrous acetone or DMF enhances solubility of hydrophobic intermediates, reducing side products .
  • Workup : Neutralization with ammonia (pH 8–9) precipitates the product, minimizing losses during extraction .

Q. What strategies address discrepancies in reported IC₅₀ values for anticancer activity across studies?

  • Methodological Answer :
  • Standardization : Use NCI-60 cell lines and consistent incubation times (48–72 hours). Include positive controls (e.g., doxorubicin) .
  • Purity Verification : HPLC-MS to confirm ≥95% purity; impurities ≥2% can alter bioactivity .
  • Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates impacting IC₅₀ .
  • Data Normalization : Express activity relative to cell doubling time and seeding density .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bonding : N–H···N and C–H···O bonds (2.8–3.2 Å) stabilize crystal packing, increasing melting point (mp 220–225°C) and reducing solubility .
  • π-π Stacking : Aromatic rings (thiadiazole and benzamide) align face-to-face (3.5–4.0 Å spacing), enhancing thermal stability (TGA decomposition >250°C) .
  • Impact on Bioavailability : Poor solubility from tight packing requires formulation adjustments (e.g., nanocrystallization or salt formation) .

Q. What computational approaches predict binding modes with biological targets like PFOR enzyme?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions (e.g., benzamide carbonyl hydrogen-bonding with PFOR’s Arg²⁷⁰). Validate with mutagenesis studies .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates stable binding) .
  • Pharmacophore Mapping : Identify critical features (e.g., nitro group for electron-deficient π-interactions) using Discovery Studio .

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